molecular formula C15H23NO4S B2835411 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1396879-99-4

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2835411
CAS RN: 1396879-99-4
M. Wt: 313.41
InChI Key: IKEPGNQPNPREHZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide, also known as HMBP, is a chemical compound that has been extensively studied in scientific research. It has shown potential in various fields, including medicine, agriculture, and biotechnology. HMBP is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Metabolic Studies and Carcinogenicity

  • Comparative Metabolism in Liver Microsomes : Studies have explored the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide, in human and rat liver microsomes. These studies are crucial in understanding the metabolic pathways and potential carcinogenicity of these compounds (Coleman et al., 2000).

Pharmacological Synthesis and Application

  • Synthesis for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. Research has focused on the chemoselective monoacetylation of 2-aminophenol to produce this compound, which is critical in antimalarial drug development (Magadum & Yadav, 2018).

  • Synthesis of Polymeric Derivatives : The synthesis of polymeric derivatives of related compounds, such as 4-methoxyphenylacetic acid, has been studied. These polymers have potential pharmacological applications due to their structure and properties (Román & Gallardo, 1992).

  • Azo Disperse Dyes Production : The compound N-(3-Amino-4-methoxyphenyl)acetamide, a derivative, is important in producing azo disperse dyes. Its green synthesis via catalytic hydrogenation showcases the compound's relevance in industrial applications (Zhang Qun-feng, 2008).

Environmental Applications and Degradation

  • Pesticide Degradation in Water : Research on the complete oxidation of metolachlor, a structurally related compound, in water through photoassisted Fenton reaction, has implications for environmental cleanup and pesticide degradation (Pignatello & Sun, 1995).

Antioxidant Activities Studies

  • Investigation of Antioxidant Activities : The study of antioxidant activities of various phenols and catechols, including derivatives of compounds similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide, contributes to understanding their potential health benefits (Barclay et al., 1999).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-15(18,8-9-21-3)11-16-14(17)10-20-13-7-5-4-6-12(13)19-2/h4-7,18H,8-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEPGNQPNPREHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)COC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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